molecular formula C14H17N3O4 B14165626 Methyl 3-azido-4,6-O-benzylidene-2,3-dideoxyhexopyranoside CAS No. 62774-39-4

Methyl 3-azido-4,6-O-benzylidene-2,3-dideoxyhexopyranoside

Cat. No.: B14165626
CAS No.: 62774-39-4
M. Wt: 291.30 g/mol
InChI Key: QPIUTUWBOILDRM-UHFFFAOYSA-N
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Description

Methyl 3-azido-4,6-O-benzylidene-2,3-dideoxyhexopyranoside is a synthetic organic compound with the molecular formula C14H17N3O4. It is characterized by the presence of an azido group at the third carbon and a benzylidene acetal protecting group at the fourth and sixth carbons of the hexopyranoside ring. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-azido-4,6-O-benzylidene-2,3-dideoxyhexopyranoside typically involves multiple steps One common method starts with the protection of the hydroxyl groups of a hexopyranoside derivative using benzylidene acetal formationThe reaction conditions often involve the use of azidotrimethylsilane (TMSN3) in the presence of a Lewis acid catalyst such as boron trifluoride etherate (BF3·OEt2) to facilitate the substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-azido-4,6-O-benzylidene-2,3-dideoxyhexopyranoside undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylidene acetal group, leading to the formation of aldehydes or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Azidotrimethylsilane (TMSN3) and Lewis acids like BF3·OEt2.

    Reduction: Hydrogen gas with palladium catalyst or lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Amines: From the reduction of the azido group.

    Aldehydes/Carboxylic Acids: From the oxidation of the benzylidene acetal group.

Scientific Research Applications

Methyl 3-azido-4,6-O-benzylidene-2,3-dideoxyhexopyranoside has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosides.

    Biology: Employed in the study of glycosylation processes and the development of glycosylated biomolecules.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of glycosylated drugs and prodrugs.

    Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of Methyl 3-azido-4,6-O-benzylidene-2,3-dideoxyhexopyranoside primarily involves its reactivity due to the azido group. The azido group can undergo click chemistry reactions, particularly the Huisgen cycloaddition, to form triazoles. This reactivity is exploited in bioconjugation and labeling studies. The benzylidene acetal group serves as a protective group, which can be selectively removed under acidic conditions to reveal hydroxyl groups for further functionalization .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-azido-2-deoxy-4,6-O-benzylidene-β-D-galactopyranoside: Similar structure with the azido group at the second carbon.

    Methyl 3-acetamido-4,6-O-benzylidene-2,3-dideoxyhexopyranoside: Contains an acetamido group instead of an azido group.

    Methyl 4,6-O-benzylidene-2,3-dideoxy-2-phenylazo-D-threo-hex-2-enopyranoside: Features a phenylazo group instead of an azido group.

Uniqueness

Methyl 3-azido-4,6-O-benzylidene-2,3-dideoxyhexopyranoside is unique due to the presence of both the azido group and the benzylidene acetal protecting group. This combination allows for selective reactions and functionalizations, making it a versatile intermediate in synthetic chemistry and bioconjugation studies .

Properties

IUPAC Name

8-azido-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c1-18-12-7-10(16-17-15)13-11(20-12)8-19-14(21-13)9-5-3-2-4-6-9/h2-6,10-14H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIUTUWBOILDRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C2C(O1)COC(O2)C3=CC=CC=C3)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20411199, DTXSID80978435
Record name AC1NQJIO
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-azido-4,6-O-benzylidene-2,3-dideoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80978435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6386-19-2, 62774-39-4
Record name NSC287056
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287056
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC287048
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287048
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name AC1NQJIO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20411199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-azido-4,6-O-benzylidene-2,3-dideoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80978435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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